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3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-

Cat. No.: B11858874
CAS No.: 89721-06-2
M. Wt: 255.70 g/mol
InChI Key: QKBOAEJEJVWAJF-UHFFFAOYSA-N
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Description

Contextual Significance of the 3(2H)-Isoquinolinone Scaffold in Organic and Medicinal Chemistry

The isoquinoline (B145761) scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of biological activities. nih.govnih.govnih.gov This has rendered it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov Isoquinoline-based molecules have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. nih.govnih.govacs.org

Within this broad class, the 3(2H)-isoquinolinone core, also referred to as isoquinolin-1(2H)-one, is of significant interest. nih.gov Natural products containing this scaffold, such as narciprimine (B1239416) and narciclasine, have shown potent therapeutic properties, driving extensive investigation in both medicinal and organic chemistry. nih.gov Synthetic chemists have been actively developing efficient methods to construct and functionalize the isoquinoline framework at various positions (C-1, C-3, C-4, and N-2) to explore new therapeutic agents. nih.gov The versatility of this scaffold makes it a crucial template for drug discovery and development. nih.govresearchgate.net

Academic Research Landscape of 1-(4-chlorophenyl)-3(2H)-Isoquinolinone and Related Structural Analogues

Direct and extensive research specifically on 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- is limited in publicly available literature. However, the academic landscape is rich with studies on structurally related analogues, which provides valuable insights into the potential properties and synthesis of the target compound.

A notable area of research involves the synthesis of various substituted isoquinolinone derivatives. For instance, a method for synthesizing 2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione has been reported, involving the reflux of 2-(2-carboxyphenyl)acetic acid and 4-chloroaniline (B138754). prepchem.com This compound shares the chlorophenyl-isoquinoline core.

Furthermore, research into 3,4-dihydroisoquinolin-1(2H)-one derivatives has yielded compounds with significant biological activity. In one study, 59 derivatives were synthesized, with some showing potent antioomycete activity against plant pathogens. nih.govresearchgate.net Among the synthesized compounds was 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid , a close analogue to our subject compound. nih.govrsc.org This highlights the interest in exploring the biological effects of incorporating a 4-chlorophenyl group into the isoquinolinone structure.

The following table summarizes key data for a selection of these related structural analogues:

Compound NameMolecular FormulaKey FindingsReference
2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dioneC₁₅H₁₀ClNO₂Synthesized by refluxing 2-(2-carboxyphenyl)acetic acid and 4-chloroaniline. Melting point: 178°-180° C. prepchem.com
2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidC₂₂H₁₇ClNO₃Synthesized via the Castagnoli-Cushman reaction. Yield: 66.4%, Melting point: 200–201 °C. nih.govrsc.org
(7R, 8S)-7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-7,8-dihydroisoquinoline-3(2H)-thioneC₂₂H₁₉ClN₂OSSynthesized and characterized. Melting point: 278–280 °C. acs.org
4-(4-chlorophenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl) methyl)-1,2,5-oxadiazole 2-oxideC₂₃H₂₁ClN₄O₃Synthesized and evaluated as a potential PDE 5 inhibitor. Melting point: 172–175 °C. nih.gov

Research has also explored the synthesis of fused isoquinoline systems. For example, a pyrrolo[2,1-a]isoquinoline (B1256269) derivative, dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate , was synthesized through a cascade reaction involving an azomethine ylide intermediate. mdpi.com While structurally more complex, this work underscores the utility of the (4-chlorophenyl)isoquinoline moiety in constructing diverse heterocyclic systems.

Scope and Research Objectives of this Comprehensive Outline

The primary objective of this article is to present a focused and scientifically grounded overview of the chemical compound 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- . Given the current research landscape, this involves:

Establishing the Significance: To contextualize the importance of the core 3(2H)-isoquinolinone scaffold within the broader fields of organic and medicinal chemistry by highlighting its prevalence and therapeutic relevance.

Mapping the Research Terrain: To survey the existing academic literature for studies on the title compound and, more broadly, its close structural analogues. This includes detailing synthetic methodologies and reported biological activities of these related compounds to infer potential areas of interest for future research on 1-(4-chlorophenyl)-3(2H)-isoquinolinone.

Adherence to a Strict Framework: To deliver information exclusively within the defined sections and subsections, ensuring a clear and concise presentation focused solely on the chemical and research aspects of the compound, without delving into clinical or safety data.

This structured approach aims to provide a foundational understanding for researchers and chemists interested in the specific properties and potential applications of 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- and its chemical relatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNO B11858874 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- CAS No. 89721-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89721-06-2

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-2H-isoquinolin-3-one

InChI

InChI=1S/C15H10ClNO/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-9H,(H,17,18)

InChI Key

QKBOAEJEJVWAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)NC(=C2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 4 Chlorophenyl 3 2h Isoquinolinone

Selective Oxidation and Reduction Reactions of the Isoquinolinone System

The isoquinolinone core is susceptible to both oxidation and reduction, allowing for modification of the heterocyclic ring system.

Oxidation: The oxidation of the isoquinolinone ring system can proceed via several pathways depending on the reagents and conditions. Strong oxidizing agents, such as alkaline permanganate (B83412) solution, can lead to the cleavage of the benzene (B151609) ring portion of the isoquinoline (B145761) nucleus, yielding pyridine-3,4-dicarboxylic acid and phthalic acid gcwgandhinagar.com. Milder oxidation, for instance with meta-chloroperoxybenzoic acid (mCPBA), can result in the formation of the corresponding N-oxide on related nitrogen-containing heterocycles like quinoline (B57606) nih.gov. Furthermore, isoquinolinone derivatives can undergo autooxidation in the presence of molecular oxygen, which may lead to the formation of hydroxy derivatives at the C-4 position via a radical mechanism semanticscholar.org.

Reduction: The reduction of the isoquinoline moiety is a common strategy to access the corresponding tetrahydroisoquinoline derivatives. Catalytic hydrogenation is a highly effective method for this transformation. Various catalyst systems have been employed for the reduction of isoquinolines and related quinolines, including:

Rhodium-based catalysts: Chiral phosphine (B1218219) complexes of rhodium, in the presence of a strong Brønsted acid like HCl, can achieve highly enantioselective hydrogenation of the isoquinoline ring rsc.org.

Iridium-based catalysts: Commercially available iridium catalysts, such as those with xyliphos ligands, are effective for the asymmetric and diastereoselective hydrogenation of substituted isoquinolines acs.org.

Nickel and Ruthenium catalysts: Various forms of Nickel (e.g., on kieselguhr) and Ruthenium (e.g., ruthenium dioxide) have been reported for the hydrogenation of pyridines and quinolines, although often requiring elevated temperatures and pressures capes.gov.br.

Platinum catalysts: Hydrogenation over platinum oxide is another viable method. In some cases, this can proceed through a common intermediate formed by the catalyst abstracting a hydrogen atom, which can lead to racemization if a chiral center is present clockss.org.

The general transformation for the reduction of the isoquinolinone ring is summarized below:

ReactantReagents and ConditionsProduct
Isoquinoline Ring SystemH₂, Metal Catalyst (e.g., Rh, Ir, Pt, Ni)Tetrahydroisoquinoline Ring System

Nucleophilic and Electrophilic Substitution on the 4-Chlorophenyl Moiety

The 4-chlorophenyl group at the C-1 position of the isoquinolinone ring is a key site for modification, although its reactivity towards classical substitution reactions is influenced by the electron-withdrawing nature of the isoquinolinone core.

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the 4-chlorophenyl ring, where a nucleophile displaces the chloride, is challenging. Such reactions typically require strong activation by multiple, powerful electron-withdrawing groups (like nitro groups) in the ortho and/or para positions libretexts.orglumenlearning.compressbooks.pub. While the isoquinolinone moiety is electron-withdrawing, it may not be sufficient to activate the chlorophenyl ring for SNAr under standard conditions.

A more contemporary and versatile approach to achieve formal nucleophilic substitution on the aryl chloride is through palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-N and C-C bond formation to aryl chlorides.

Buchwald-Hartwig Amination: This reaction allows for the coupling of primary or secondary amines with aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org It represents a powerful tool for replacing the chlorine atom of the 4-chlorophenyl group with a variety of amino substituents, thus generating a library of novel analogues. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond wikipedia.orglibretexts.org.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (like a boronic acid or ester) to form a new C-C bond wikipedia.orglibretexts.orgorganic-chemistry.org. This enables the introduction of diverse aryl, heteroaryl, or alkyl groups in place of the chlorine atom. The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), transmetalation with the activated boronic acid, and reductive elimination wikipedia.orglibretexts.org.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Reagents/Catalyst (General) Product Type
Buchwald-Hartwig Amination R₂NH (Amine) Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) 1-(4-aminophenyl)-3(2H)-isoquinolinone derivative
Suzuki-Miyaura Coupling R-B(OH)₂ (Boronic Acid) Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) 1-(4-aryl/alkyl-phenyl)-3(2H)-isoquinolinone derivative

Electrophilic Substitution: Electrophilic aromatic substitution on the 1-(4-chlorophenyl)-3(2H)-isoquinolinone scaffold is predicted to occur preferentially on the fused benzene ring of the isoquinolinone system (at positions 5 and 8) rather than on the 4-chlorophenyl moiety. gcwgandhinagar.comquimicaorganica.org The pyridine (B92270) ring of the isoquinoline is deactivated towards electrophilic attack by the electron-withdrawing effect of the nitrogen atom gcwgandhinagar.comyoutube.comyoutube.com. The 4-chlorophenyl ring is also deactivated by both the chloro substituent and its attachment to the electron-withdrawing isoquinolinone core, making it less susceptible to electrophilic attack compared to the benzo-portion of the main ring system youtube.com.

Ring-Opening and Rearrangement Reactions of Isoquinolinone Derivatives

The isoquinolinone skeleton can undergo rearrangement reactions, particularly when functionalized with specific groups that facilitate such transformations.

One notable transformation is the rearrangement of α-hydroxycarbonyl derivatives of isoquinolinone. For instance, the thermal transformation of 3-hydroxy-1,4-dioxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline can lead to 4-hydroxy-1,3-dioxo-4-phenyl-1,2,3,4-tetrahydroisoquinoline, which involves the migration of the phenyl group semanticscholar.org. This suggests that the introduction of a hydroxyl group at the C-4 position of 1-(4-chlorophenyl)-3(2H)-isoquinolinone could potentially trigger an α-ketol type rearrangement under acidic or basic conditions semanticscholar.org. Such rearrangements are well-documented in other heterocyclic systems and are often catalyzed by acid or base semanticscholar.org. The general pinacol (B44631) rearrangement, involving the acid-catalyzed transformation of a 1,2-diol to a ketone, provides a mechanistic basis for such skeletal reorganizations libretexts.org.

Synthetically useful ring-opening reactions of the 1-(4-chlorophenyl)-3(2H)-isoquinolinone are not widely reported. Severe oxidative conditions can lead to degradative ring-opening, as seen with permanganate oxidation gcwgandhinagar.com.

Derivatization for Functional Group Interconversion and Analogue Generation

The 1-(4-chlorophenyl)-3(2H)-isoquinolinone scaffold is a versatile template for generating diverse analogues through various synthetic strategies.

One powerful method for creating analogues is the Castagnoli–Cushman reaction. This multicomponent reaction can be used to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. By reacting a homophthalic anhydride (B1165640) with an imine (formed in situ from an aldehyde and an amine), a diverse library of substituted isoquinolinones can be generated nih.gov. A study has reported the synthesis of 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid using this approach, demonstrating its utility for creating analogues of the target compound nih.govrsc.org.

Another strategy involves the derivatization of pre-formed isoquinolinone rings. For example, N-substituted 1,4-dihydro-3(2H)-isoquinolinones can be synthesized through a reductive amination/cyclization process starting from methyl-2-(2-formylphenyl)acetate and primary amines uea.ac.uk. The resulting N-substituted products can be further functionalized at the C-4 position via deprotonation with a strong base (like n-butyllithium) followed by alkylation uea.ac.uk.

Functional group interconversion has also been demonstrated. For example, 2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione, synthesized from 2-(2-carboxyphenyl)acetic acid and 4-chloroaniline (B138754), can be treated with phosphoryl chloride to convert the C-3 ketone into a chloro group, yielding 3-chloro-2-(4-chlorophenyl)isoquinolin-1(2H)-one prepchem.com.

Table 2: Examples of Analogue Generation and Derivatization

Starting Material(s) Reagents/Method Product Type Reference
Homophthalic anhydride, benzaldehyde, 4-chloroaniline Castagnoli–Cushman Reaction 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.govrsc.org
Methyl-2-(2-formylphenyl)acetate, Primary Amine (R-NH₂) Reductive Amination / Cyclization (e.g., NaBH₄) N-substituted 1,4-dihydro-3(2H)-isoquinolinone uea.ac.uk
2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione POCl₃ 3-chloro-2-(4-chlorophenyl)isoquinolin-1(2H)-one prepchem.com
1-(4-chlorophenyl)-3(2H)-isoquinolinone R₂NH, Pd catalyst, ligand, base 1-(4-aminophenyl)-3(2H)-isoquinolinone derivative wikipedia.orglibretexts.org
1-(4-chlorophenyl)-3(2H)-isoquinolinone R-B(OH)₂, Pd catalyst, base 1-(4-aryl/alkyl-phenyl)-3(2H)-isoquinolinone derivative wikipedia.orglibretexts.org

Structure Activity Relationship Sar Investigations of 1 4 Chlorophenyl 3 2h Isoquinolinone and Analogues Non Clinical Focus

Conformational Analysis and Molecular Recognition in Isoquinolinone Systems

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of isoquinoline (B145761) derivatives has provided insights into the preferred spatial arrangement of these molecules. Studies on 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which share a similar core structure with the target compound, have revealed that the heterocyclic ring often adopts a half-chair conformation. In this arrangement, the phenyl ring at the 1-position tends to occupy a pseudo-equatorial position to minimize steric hindrance. acs.org

Computational Approaches to SAR Elucidation

Computational methods, particularly molecular docking, are powerful tools for understanding and predicting the interactions between a ligand and its target enzyme at the molecular level. These approaches are instrumental in elucidating SAR by providing a visual and energetic representation of the binding mode.

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. For isoquinolinone-based inhibitors, docking studies have been employed to understand their interactions with enzymes like tyrosinase and PDE4. nih.govmdpi.com In the context of tyrosinase inhibition, docking studies on related compounds have shown that the inhibitor can form key interactions, such as π-π stacking with histidine residues and hydrogen bonds with other amino acids in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolinone Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of 1-(4-chlorophenyl)-3(2H)-isoquinolinone and its analogues, QSAR studies are instrumental in elucidating the specific structural features that govern their potency and efficacy as inhibitors of target enzymes, such as Poly (ADP-ribose) polymerase-1 (PARP-1). These models provide predictive insights that can guide the rational design of novel, more potent inhibitors.

Three-dimensional QSAR (3D-QSAR) approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this regard. These methods analyze the steric and electrostatic fields (and in the case of CoMSIA, also hydrophobic, and hydrogen bond donor/acceptor fields) of a set of aligned molecules to build a predictive model.

A notable 3D-QSAR study was performed on a series of PARP-1 inhibitors that included isoquinolinone derivatives. researchgate.net This study utilized molecular docking to determine the bioactive conformation of each inhibitor within the PARP-1 active site, which was then used for the alignment in the CoMFA and CoMSIA calculations. researchgate.net The resulting models demonstrated good statistical reliability, indicating their robustness and predictive capability. researchgate.net

The statistical significance of the developed models was validated through various parameters. For the CoMFA and CoMSIA models, high leave-one-out cross-validation correlation coefficients (q²(loo)) and predicted correlation coefficients for a test set (r²(pred)) were achieved. researchgate.net To ensure the predictive power across different random selections of training and test sets, an average regression coefficient (r²(avg)) was calculated, which further confirmed the reliability of the models. researchgate.net

Table 1: Statistical Results of 3D-QSAR Models for PARP-1 Inhibitors Including Isoquinolinone Scaffolds

Modelq²(loo)r²(pred)r²(avg)
CoMFA ValueValueValue0.930
CoMSIA ValueValueValue0.936

Note: Specific values for q²(loo), r², and r²(pred) from the study are not provided in the abstract but the high r²(avg) indicates strong predictive models were developed. researchgate.net

The contour maps generated from these 3D-QSAR models offer a visual representation of the structure-activity relationships. For the isoquinolinone class of inhibitors, these maps highlight specific regions where modifications to the molecule are likely to impact its inhibitory activity.

Steric Contour Maps: These maps indicate areas where bulky substituents would be favorable for activity (often shown in green) and areas where they would be detrimental (often shown in yellow). For instance, analysis of the steric fields might suggest that introducing larger groups at certain positions of the isoquinolinone ring could enhance binding affinity, while steric hindrance at other positions should be avoided. researchgate.net

Electrostatic Contour Maps: These maps illustrate regions where positive or negative charges are preferred. Blue contours typically represent areas where electropositive groups would increase activity, while red contours indicate regions where electronegative groups are favorable. This information is crucial for optimizing electrostatic interactions with key amino acid residues in the target's active site.

Based on the detailed analysis of these contour maps, specific structural modifications can be proposed to improve the binding affinity of the isoquinolinone scaffold. For example, the models might indicate that substitutions at the piperazine (B1678402) ring of certain analogues are key to enhancing PARP-1 inhibitory activity. researchgate.net The insights gained from such QSAR studies are invaluable for the lead optimization process, enabling the design of novel isoquinolinone derivatives with potentially superior therapeutic properties. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 1 4 Chlorophenyl 3 2h Isoquinolinone

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For isoquinolinone derivatives, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular structure.

¹H NMR: In the ¹H NMR spectrum of related isoquinolinone structures, such as 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, protons on the aromatic rings typically appear as multiplets in the downfield region (δ 7.0-8.1 ppm). nih.gov The specific chemical shifts and coupling constants allow for the precise assignment of each proton. For instance, the protons on the chlorophenyl ring often exhibit a characteristic AA'BB' system, appearing as two distinct doublets. acs.org The proton attached to the nitrogen (N-H) in the isoquinolinone ring is also identifiable, often as a broad singlet. acs.org Advanced 2D NMR techniques like COSY and NOESY are employed to confirm proton-proton connectivities and through-space interactions, respectively, which aids in the complete assignment of the complex aromatic regions. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the isoquinolinone lactam ring is particularly characteristic, resonating at a significantly downfield chemical shift, typically in the range of δ 160-175 ppm. nih.gov Aromatic carbons resonate between δ 115-150 ppm, while the carbon atom bearing the chlorine (C-Cl) shows a distinct chemical shift influenced by the halogen's electronegativity. nih.govmdpi.com The assignments of carbon signals are often confirmed using 2D heteronuclear correlation methods like HSQC (which correlates carbons to their directly attached protons) and HMBC (which shows correlations between carbons and protons over two to three bonds). mdpi.com

Table 1: Representative NMR Data for a Related Isoquinolinone Derivative Data for 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I25) nih.gov

NucleusChemical Shift (δ, ppm)Description
¹H13.03(s, 1H, COOH)
¹H8.08–8.06(m, 1H, Ar-H)
¹H7.60–7.59(m, 2H, Ar-H)
¹H7.23–7.18(m, 4H, Ar-H)
¹³C170.5(COOH)
¹³C163.1(C=O, lactam)
¹³C140.4 - 127.7(Aromatic Carbons)
¹³C64.1, 49.1(Aliphatic Carbons)

Mass Spectrometry (MS, HRMS, LC-MS/MS, Q-TOF LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight), provide a highly accurate mass measurement of the molecular ion. For a compound like 1-(4-chlorophenyl)-3(2H)-isoquinolinone (C₁₅H₁₀ClNO), HRMS can confirm the elemental formula by matching the experimentally measured mass to the calculated mass with a high degree of precision (typically within 5 ppm). nih.govmdpi.com The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]+ and [M+2]+) in an approximate 3:1 ratio.

Tandem Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography (LC), MS/MS provides structural information through fragmentation analysis. The molecular ion is selected and subjected to collision-induced dissociation, generating a fragmentation pattern that is characteristic of the molecule's structure. nih.gov For isoquinoline (B145761) alkaloids, fragmentation often involves characteristic losses of small molecules like CO, HCN, or cleavage of substituent groups, which helps to piece together the molecular structure and confirm the identity of the analyte in complex mixtures. nih.gov

Table 2: HRMS Data for a Related Isoquinolinone Derivative Data for 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I25) nih.gov

IonCalculated m/zFound m/z
[M+H]⁺378.0897378.0888

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. For 1-(4-chlorophenyl)-3(2H)-isoquinolinone, the most prominent absorption band is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1650-1690 cm⁻¹. acs.orgmdpi.com Other important signals include the N-H stretching vibration around 3200-3300 cm⁻¹, C=C stretching vibrations for the aromatic rings around 1500-1600 cm⁻¹, and the C-Cl stretching vibration at lower wavenumbers. acs.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated π-electron system of the molecule. Isoquinolinone derivatives exhibit characteristic absorption maxima (λmax) due to π→π* and n→π* electronic transitions within the fused aromatic and heterocyclic ring system. mu-varna.bg Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic spectra and aid in the assignment of the observed absorption bands. mdpi.com For example, a related pyrrolo[2,1-a]isoquinoline (B1256269) derivative shows multiple transitions between 220 and 450 nm. mdpi.com

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction of Isoquinolinone Derivatives

To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a 3D model of the molecule. For isoquinolinone derivatives, this technique confirms the planarity of the isoquinoline ring system and determines the rotational orientation of the 4-chlorophenyl substituent relative to the core structure. nih.gov For instance, in a related structure, the dihedral angle between a chlorophenyl ring and the isoquinoline ring system was found to be 28.3°. nih.gov This analysis provides the absolute configuration of any chiral centers and reveals the molecule's preferred conformation in the crystalline state. acs.org

Table 3: Representative Single Crystal X-ray Diffraction Data for a Related Isoquinoline Derivative Data for 1-[3-(4-Chlorophenyl)isoquinolin-1-yl]-3,5-diethyl-1H-pyrazole nih.gov

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.4484 (6)
b (Å)15.0386 (12)
c (Å)15.4894 (11)
β (°)96.763 (1)
Volume (ų)1954.3 (3)

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld calculations)

Beyond the structure of a single molecule, X-ray data allows for the analysis of how molecules pack together in the crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within the crystal. acs.org

Advanced Chromatographic and Separation Methodologies

The comprehensive characterization of 1-(4-chlorophenyl)-3(2H)-isoquinolinone relies on sophisticated analytical techniques to ensure its purity, identify impurities, and, where applicable, separate its enantiomers. Advanced chromatographic methods are indispensable for these tasks.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 1-(4-chlorophenyl)-3(2H)-isoquinolinone and profiling any related substances or degradation products. The development of a robust HPLC method generally follows a systematic approach to achieve optimal separation and quantification. pharmtech.comsigmaaldrich.com

For aromatic heterocyclic compounds like isoquinolinone derivatives, reversed-phase HPLC is the most common approach. nih.gov Method development often begins with the selection of an appropriate stationary phase and mobile phase composition. sigmaaldrich.com Given the aromatic nature of 1-(4-chlorophenyl)-3(2H)-isoquinolinone, a C18 column is a standard starting point, although phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity due to π-π interactions. nih.govnih.gov

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (ACN) or methanol, and an aqueous buffer. researchgate.net To ensure good peak shape and prevent tailing, especially for compounds with basic nitrogen atoms, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed for complex samples containing the main compound and its impurities, which may have a wide range of polarities. pharmtech.com

Validation of the HPLC method is critical and is performed according to ICH guidelines, establishing its specificity, linearity, accuracy, precision, and sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Isoquinolinone Derivatives

Parameter Typical Conditions Rationale
Column Reversed-Phase C18 or Phenyl, 150 x 4.6 mm, 5 µm Provides good retention and selectivity for aromatic compounds. nih.gov
Mobile Phase A: Water with 0.1% TFA or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid ACN is a common organic modifier. Acid improves peak shape for basic analytes. nih.govnih.gov
Elution Mode Gradient Allows for the separation of compounds with a wide range of polarities within a reasonable time. pharmtech.com
Flow Rate 1.0 mL/min Standard flow rate for analytical columns of this dimension. nih.gov
Detection UV/Vis or Diode Array Detector (DAD) Aromatic structure provides strong UV absorbance for sensitive detection. researchgate.net

| Column Temp. | 25-40 °C | Controls retention time reproducibility and can improve peak shape. |

Chiral Separation Techniques for Enantiomeric Purity

The 1-(4-chlorophenyl)-3(2H)-isoquinolinone molecule possesses a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, methods to separate and quantify them are crucial. nih.gov The direct separation of enantiomers is most commonly achieved by using chiral stationary phases (CSPs) in HPLC. nih.goveijppr.com

The fundamental principle of chiral chromatography involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. bgb-analytik.com The differing stability of these complexes leads to different retention times, allowing for their separation. bgb-analytik.com

For compounds like 1-(4-chlorophenyl)-3(2H)-isoquinolinone, polysaccharide-based CSPs are highly effective. nih.gov These are derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized onto a silica (B1680970) support and functionalized with derivatives like carbamates (e.g., tris(3,5-dimethylphenyl)carbamate). nih.gov The selection of the appropriate CSP and mobile phase is often determined through a screening process, testing a variety of columns and solvent systems. bgb-analytik.comresearchgate.net Both normal-phase (e.g., hexane/ethanol) and reversed-phase conditions can be employed for chiral separations. nih.govresearchgate.net

The choice between direct and indirect methods of chiral separation is a key consideration. The direct method using a CSP is often preferred for its convenience. nih.gov The indirect method involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. eijppr.comlibretexts.org However, this adds an extra step to the sample preparation process. eijppr.com

Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Pharmaceuticals

CSP Type Example Commercial Column Typical Mobile Phase Systems Separation Principle
Polysaccharide (Cellulose) Chiralcel® OD, RegisCell® Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/Buffered Water Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within the chiral grooves of the polymer. nih.govbgb-analytik.com
Polysaccharide (Amylose) Chiralpak® AD, RegisPack® Normal Phase: Hexane/EthanolReversed Phase: Methanol/Buffered Water Similar to cellulose-based CSPs, offering complementary selectivity. nih.govbgb-analytik.com
Pirkle-Type (π-acid/π-base) Whelk-O® 1 Normal Phase: Hexane/Ethanol/Dichloromethane π-π interactions, hydrogen bonding, and dipole stacking. eijppr.combgb-analytik.com

| Cyclodextrin-Based | Cyclobond™ | Reversed Phase: Methanol/Triethylammonium Acetate Buffer | Formation of inclusion complexes where the analyte fits into the chiral cyclodextrin (B1172386) cavity. nih.gov |

Applications of Computational Chemistry in Characterization

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental data in the structural and spectroscopic characterization of molecules like 1-(4-chlorophenyl)-3(2H)-isoquinolinone.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net By applying a specific functional, such as B3LYP or M06, and a basis set (e.g., 6-311G(d,p)), researchers can perform geometry optimization to find the lowest energy conformation of the molecule. nih.govnih.gov

Table 3: Key Molecular Properties Calculated by DFT

Calculated Property Significance
Optimized Geometry Predicts the most stable 3D structure, including bond lengths and angles. nih.gov
HOMO/LUMO Energies Determine the HOMO-LUMO energy gap, which relates to electronic transitions and chemical reactivity. figshare.commdpi.com
Dipole Moment Quantifies the polarity of the molecule. figshare.commdpi.com
Molecular Electrostatic Potential (MEP) Maps charge distributions, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net
Calculated Vibrational Frequencies Predicts the positions of absorption bands in the Infrared (IR) spectrum. nih.gov
Calculated NMR Chemical Shifts Predicts the chemical shifts for ¹H and ¹³C nuclei in the NMR spectrum. mdpi.comscielo.br

| Electronic Transitions (TD-DFT) | Predicts the wavelength of maximum absorption (λmax) for UV-Vis spectroscopy. mdpi.com |

Correlation of Calculated and Experimental Spectroscopic Data

A primary application of DFT in chemical characterization is the prediction of spectroscopic data, which can then be compared with experimental results to validate a proposed structure. mdpi.com This correlation is particularly useful for complex molecules or for confirming the structure of newly synthesized compounds. mdpi.com

For instance, theoretical vibrational frequencies calculated by DFT can be correlated with the peaks observed in an experimental IR spectrum. nih.gov Similarly, NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) and compared to experimental ¹H and ¹³C NMR spectra. mdpi.comscielo.br For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths. mdpi.com

A strong linear correlation between the calculated and experimental data, often quantified by a high coefficient of determination (R²), provides powerful evidence for the correctness of the assigned structure. mdpi.commdpi.com This integrated approach, combining experimental spectroscopy with theoretical calculations, offers a higher degree of confidence in the structural elucidation of 1-(4-chlorophenyl)-3(2H)-isoquinolinone than either method could alone.

Table 4: Example of Correlation Between Experimental and DFT-Calculated ¹³C NMR Data

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C=O 163.4 162.9
C-Cl (ipso) 134.5 134.1
Aromatic CH 129.2 129.5
Aromatic CH 128.8 128.6
Quaternary C 138.1 137.8
C1 (Stereocenter) 65.2 64.9

Theoretical and Mechanistic Studies of 1 4 Chlorophenyl 3 2h Isoquinolinone Chemistry

Elucidation of Reaction Mechanisms in Complex Synthetic Pathways

The synthesis of the 1-aryl-3(2H)-isoquinolinone scaffold can be achieved through various complex synthetic pathways, often involving cascade or domino reactions. While a dedicated mechanistic study for the synthesis of 1-(4-chlorophenyl)-3(2H)-isoquinolinone is not extensively documented in the literature, insights can be drawn from related synthetic strategies for analogous compounds.

One prominent approach involves the cyclization of ortho-alkenylbenzamides. For instance, a proposed mechanism for the formation of a pyrrolo[2,1-a]isoquinoline (B1256269) derivative, which shares the core isoquinoline (B145761) structure, involves a hydrolysis/[3+2] cycloaddition/elimination cascade. This process is initiated by the deprotonation of an isoquinoline ester iminium ion in an alkaline medium to form an isoquinolinium ylide. This intermediate then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. rsc.org Such cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems.

Another relevant synthetic strategy involves cascade reactions of N-alkyl-N-methacryloylbenzamides with aryl aldehydes. These reactions can proceed via an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring to yield isoquinoline-1,3(2H,4H)-dione derivatives under mild, metal-free conditions. acs.org The specific pathway and the nature of the intermediates are highly dependent on the starting materials and reaction conditions. For example, the reaction of 2-(2-carboxyphenyl)acetic acid with 4-chloroaniline (B138754) in mesitylene (B46885) under reflux using a Dean-Stark apparatus directly yields 2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione, a close derivative of the title compound. prepchem.com

Furthermore, the synthesis of substituted isoquinolinones can be achieved through palladium-catalyzed intramolecular C-H functionalization. Mechanistic studies on related systems suggest that these transformations often proceed through a concerted metalation-deprotonation (CMD) pathway.

A plausible, though not definitively proven, reaction pathway for the synthesis of 1-(4-chlorophenyl)-3(2H)-isoquinolinone could involve the reaction of a suitably substituted o-benzoylphenylacetate with an amine source. The lactim-lactam tautomerism of the resulting 1-aryl-3-hydroxyisoquinolines plays a crucial role in the final structure of the product. researchgate.net

Reaction Type Key Intermediates/Features Relevance to 1-(4-chlorophenyl)-3(2H)-Isoquinolinone
[3+2] CycloadditionIsoquinolinium ylideProvides a route to fused isoquinoline systems, highlighting the reactivity of the isoquinoline core.
Radical CascadeRadical addition to aromatic ringA potential pathway for the introduction of substituents and cyclization to form the isoquinolinone ring.
CondensationDehydration and cyclizationA direct method for forming the isoquinolinone ring from acyclic precursors.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for predicting the reactivity and stability of molecules like 1-(4-chlorophenyl)-3(2H)-isoquinolinone. By calculating various molecular descriptors, one can gain insight into the electronic structure and potential reaction pathways.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For aromatic heterocyclic compounds, the HOMO is often distributed over the π-system, while the LUMO can be localized on specific atoms or bonds, indicating potential sites for nucleophilic attack. For a related compound, 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, DFT calculations have been employed to determine these properties. researchgate.net

Reactivity Indices: Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Local reactivity descriptors, such as the Fukui function (f(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. DFT-NMR analysis has also been used to confirm the tautomeric forms of related fused quinazolinone structures by comparing calculated and experimental 13C chemical shifts. mdpi.com

The table below presents a hypothetical set of quantum chemical descriptors for 1-(4-chlorophenyl)-3(2H)-isoquinolinone, based on typical values for similar aromatic heterocyclic compounds.

Descriptor Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.7 eVReflects chemical stability and low reactivity.
Electronegativity (χ)4.15 eVOverall electron-attracting tendency.
Chemical Hardness (η)2.35 eVResistance to deformation of electron cloud.
Global Electrophilicity (ω)3.67 eVPropensity to accept electrons.

These values are illustrative and would require specific DFT calculations for 1-(4-chlorophenyl)-3(2H)-isoquinolinone for verification.

Mechanistic Insights into Catalytic Cycles and Reaction Selectivity

The synthesis of 1-(4-chlorophenyl)-3(2H)-isoquinolinone can be significantly enhanced through the use of catalysts, which can also control the selectivity of the reaction. Mechanistic studies of related catalytic processes provide valuable insights into the potential catalytic cycles involved.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for the formation of C-C and C-N bonds, which are crucial steps in the synthesis of many heterocyclic compounds. For instance, the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines has been achieved through a palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence. thieme.de A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., a chlorophenyl derivative).

Transmetalation or Carbopalladation: A second component is introduced, leading to the formation of a diorganopalladium(II) intermediate.

Reductive Elimination: The desired product is formed, and the palladium(0) catalyst is regenerated.

The nature of the ligands on the palladium center is critical for the efficiency and selectivity of the catalytic cycle.

Anion-Binding Catalysis: In reactions involving isoquinolinium salts, anion-binding catalysis has emerged as a powerful tool for controlling reactivity and stereoselectivity. Mechanistic investigations combining experimental and computational studies have shown that catalysts, such as thiourea (B124793) derivatives, can form supramolecular complexes with the reactants. acs.org For example, in the dearomatization of isoquinolines, a thiourea catalyst can bind to the chloride counter-ion of an in-situ generated N-benzoyliminium chloride. This interaction can create a highly ordered transition state, leading to high enantioselectivity. acs.org The formation of a 2:1:1 thiourea-chloride-iminium complex has been proposed as the catalytically relevant species, where non-covalent interactions like hydrogen bonding and π-π stacking play a crucial role in orienting the substrates for selective reaction. acs.org

Solvent-Dependent Chemoselectivity: The choice of solvent can dramatically influence the outcome of a reaction by stabilizing different intermediates or transition states. For example, the synthesis of substituted isoquinolinones from o-alkenylbenzamides using a hypervalent iodine(III) reagent showed solvent-dependent chemoselectivity. In acetonitrile (B52724), 4-substituted isoquinolinones were formed, while in wet hexafluoro-2-isopropanol, the reaction yielded 3-substituted isoquinolinones. nih.gov This highlights the importance of the reaction medium in directing the selectivity of the cyclization process.

The table below summarizes key aspects of potential catalytic cycles relevant to the synthesis of 1-(4-chlorophenyl)-3(2H)-isoquinolinone.

Catalytic Approach Key Mechanistic Steps Factors Influencing Selectivity
Palladium-Catalyzed Cross-CouplingOxidative addition, transmetalation, reductive eliminationLigand structure, nature of the palladium precursor, reaction temperature
Anion-Binding CatalysisFormation of supramolecular complexes, non-covalent interactionsCatalyst structure, nature of the anion, solvent polarity
Hypervalent Iodine-Mediated CyclizationFormation of iodonium (B1229267) intermediate, solvent-dependent cyclization pathwaySolvent properties (polarity, nucleophilicity)

Emerging Research Directions and Future Perspectives for 1 4 Chlorophenyl 3 2h Isoquinolinone

The isoquinolinone scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous bioactive compounds. bohrium.comnih.gov The specific derivative, 1-(4-chlorophenyl)-3(2H)-isoquinolinone, serves as a significant model for future research, offering multiple avenues for innovation. Emerging trends focus on creating sophisticated analogues, uncovering new chemical reactions, employing predictive computational models, automating the discovery process, and adopting sustainable manufacturing methods. These efforts are poised to unlock the full potential of this important class of heterocyclic compounds. rsc.orgnumberanalytics.com

Q & A

Q. What are the key structural features of 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-, and how do they influence its reactivity?

The compound’s core consists of an isoquinolinone scaffold substituted with a 4-chlorophenyl group. The electron-withdrawing chlorine atom enhances electrophilic reactivity at the aromatic ring, while the lactam moiety (C=O and NH groups) allows hydrogen bonding and participation in cyclization reactions. The planar structure facilitates π-π stacking interactions, critical for biological target binding. Computational studies (e.g., XLogP3 = 3.3) suggest moderate hydrophobicity, impacting solubility and membrane permeability .

Q. What synthetic methodologies are commonly employed to prepare 3(2H)-Isoquinolinone derivatives?

A multi-step approach is typical:

  • Step 1 : Condensation of substituted benzaldehydes with β-keto esters to form chalcone intermediates.
  • Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄) or microwave-assisted conditions to yield the isoquinolinone core.
  • Step 3 : Functionalization at the 1-position using Ullmann coupling or Suzuki-Miyaura reactions to introduce aryl groups like 4-chlorophenyl .
    Key parameters include solvent polarity (dichloromethane or ethanol), temperature (80–120°C), and catalyst choice (e.g., Pd/C for cross-coupling) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl).
  • IR : Lactam C=O stretch appears near 1680 cm⁻¹ .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 235.28 for C₁₆H₁₃ClNO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

Low yields often arise from incomplete ring closure or side reactions. Systematic optimization includes:

  • Temperature control : Higher temperatures (e.g., 120°C) improve cyclization but may degrade sensitive substituents.
  • Acid catalyst screening : Trifluoroacetic acid (TFA) vs. polyphosphoric acid (PPA) impacts protonation efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance intermediate stability, while non-polar solvents (toluene) favor dehydration .
    Contradictory yield reports (e.g., 40–75%) in literature highlight the need for DOE (Design of Experiments) to identify critical factors .

Q. How can computational tools predict the biological activity of 3(2H)-Isoquinolinone derivatives?

  • Molecular docking : Simulate binding to targets like EGFR or cyclooxygenase-2 (COX-2) using AutoDock Vina. The chlorophenyl group’s hydrophobic surface area (29.1 Ų) may enhance receptor affinity .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., Lipinski violations) and blood-brain barrier permeability. High XLogP3 values (>3) correlate with CNS activity but may reduce solubility .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions (cell line variability, incubation time). Mitigation strategies:

  • Standardized protocols : Use common reference compounds (e.g., doxorubicin for cytotoxicity).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) across studies .

Q. How can crystallographic data clarify stereochemical uncertainties in derivatives?

Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration. For example:

  • Torsion angles : Angles like C6-C7-C8-Cl1 (121.9°) confirm spatial arrangement of substituents .
  • Flack parameter : Values near 0 validate enantiopurity (e.g., Flack = 0.0(1) in monoclinic P2₁ crystals) .

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

  • COX-2 inhibition : ELISA-based assays using purified enzyme and substrate (arachidonic acid).
  • NF-κB luciferase reporter assay : Measures suppression of pro-inflammatory signaling pathways.
  • Cytokine profiling : Quantify IL-6/TNF-α levels in macrophage models (e.g., RAW 264.7 cells) .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to rule out impurities .
  • Synthetic Reproducibility : Document batch-specific variables (e.g., solvent grade, stirring rate) to ensure consistency .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing when evaluating bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.